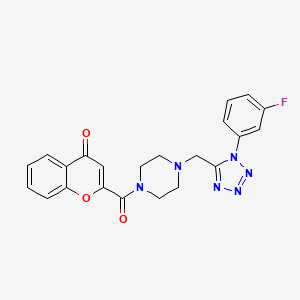
2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with significant potential in various fields of scientific research. Its structure comprises a combination of fluorophenyl, tetrazolyl, piperazine, and chromenone groups, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the individual components:
Synthesis of 3-fluorophenyl tetrazole: : This can be achieved by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions.
Coupling with piperazine: : The tetrazole intermediate is then coupled with a piperazine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of chromenone: : Finally, the piperazine-tetrazole compound is reacted with 4H-chromen-4-one under specific conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis process would be scaled up using automated systems and optimized reaction conditions. This could involve continuous flow reactors and high-throughput screening to ensure maximum yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and chromenone moieties.
Reduction: : Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place at various points on the molecule, particularly on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Utilizing reagents like sodium hydride or alkyl halides for nucleophilic substitutions.
Major Products Formed
The major products depend on the specific reactions For example, oxidation may yield carboxylic acids or ketones, while reduction could result in amines or alcohols
科学的研究の応用
Chemistry
In chemistry, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for diverse modifications, enabling the study of various chemical pathways and reactions.
Biology
In biology, this compound may be used in the development of probes or markers due to its potential fluorescence properties. Its interaction with biological molecules can help in studying cellular processes and molecular mechanisms.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific proteins or pathways implicated in diseases. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrial applications might include its use in the synthesis of high-performance materials or as a starting point for producing specialized chemicals used in various manufacturing processes.
作用機序
The mechanism by which 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one exerts its effects can involve multiple pathways:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved: : Its effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes. The fluorophenyl and tetrazole groups may play a crucial role in binding to target molecules, while the piperazine and chromenone moieties could influence the compound's overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-((1-(3-trifluoromethylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
Highlighting Uniqueness
Compared to these similar compounds, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one stands out due to the specific placement of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions
Hope this satisfies your curiosity for this compound! Anything else you fancy knowing about this compound or another topic?
特性
IUPAC Name |
2-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-15-4-3-5-16(12-15)29-21(24-25-26-29)14-27-8-10-28(11-9-27)22(31)20-13-18(30)17-6-1-2-7-19(17)32-20/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWDNXVHFYTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
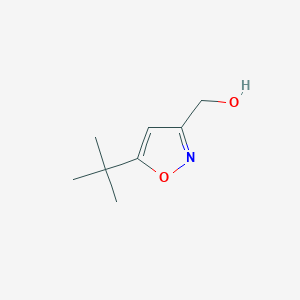
![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2451333.png)
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2451334.png)
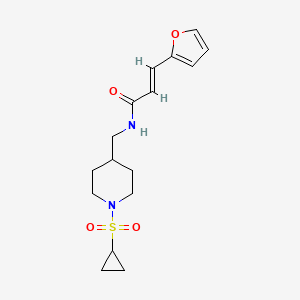
![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)
![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)
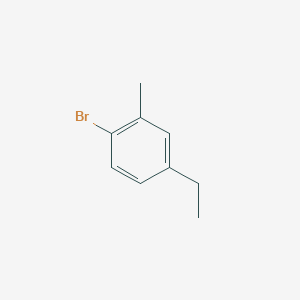
![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)
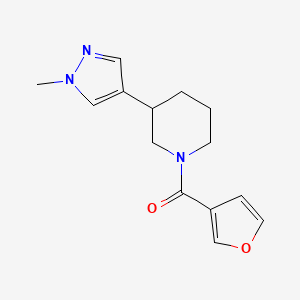
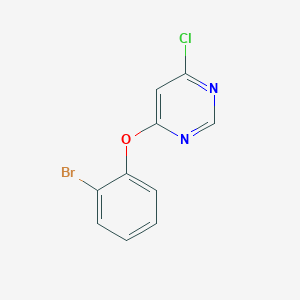
![Methyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2451349.png)
![N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2451351.png)
![1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2451352.png)
